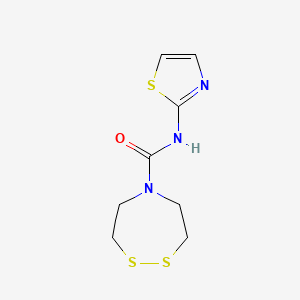
N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide: is a heterocyclic compound that contains a thiazole ring and a dithiazepane ring. Thiazole rings are known for their aromaticity and biological activity, making them a common scaffold in medicinal chemistry . The dithiazepane ring adds further complexity and potential reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide typically involves the formation of the thiazole ring followed by the construction of the dithiazepane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the thiazole ring can be synthesized by reacting a thioamide with an α-haloketone . The dithiazepane ring can then be formed by reacting the thiazole derivative with a suitable diamine under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens or nitro compounds, and nucleophilic reagents like amines or thiols, are often used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The dithiazepane ring may enhance the binding affinity and selectivity of the compound . These interactions can lead to the disruption of biological pathways, resulting in antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Thiazole: A simpler compound with a single thiazole ring.
Dithiazepane: A compound with a dithiazepane ring but without the thiazole ring.
Thiazole-Derived Drugs: Compounds like sulfathiazole and ritonavir, which contain thiazole rings and are used as antimicrobial and antiretroviral agents, respectively.
Uniqueness: N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide is unique due to the combination of the thiazole and dithiazepane rings, which provides a distinct set of chemical and biological properties.
Propiedades
IUPAC Name |
N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS3/c12-8(10-7-9-1-4-13-7)11-2-5-14-15-6-3-11/h1,4H,2-3,5-6H2,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHKRAHLFOPLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














